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molecular formula C20H12F2N2 B8790275 2,3-Bis(4-fluorophenyl)quinoxaline

2,3-Bis(4-fluorophenyl)quinoxaline

Cat. No. B8790275
M. Wt: 318.3 g/mol
InChI Key: VMAUSAPAESMXAB-UHFFFAOYSA-N
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Patent
US06124421

Procedure details

For example, in synthetic route `A2` of FIG. 2, 4,4'-difluorobenzil, 1,2-phenylenediamine and chloroform are charged together in a reaction vessel and stirred. A catalytic amount of trifluoroacetic acid is added slowly and the reaction mixture heated to about 50° C. with continued stirring. After about 16 h, the mixture is cooled to provide 2,3-bis(4-fluorophenyl)quinoxaline after removal of the chloroform. Recrystallization results 2,3-bis(4-fluorophenyl)quinoxaline having a melting point of 127-1290° C.
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=O)=O)=[CH:4][CH:3]=1.[C:19]1([NH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[NH2:25].FC(F)(F)C(O)=O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)=[N:26][C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:25]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC2=CC=CC=C2N=C1C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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